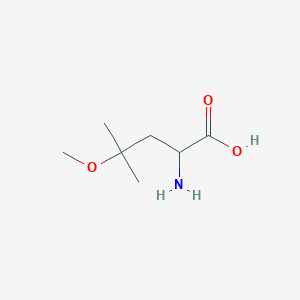

2-Amino-4-methoxy-4-methylpentanoic acid

Description

Properties

IUPAC Name |

2-amino-4-methoxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDMWBCMUUSQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-4-methylpentanoic acid typically involves the reaction of 4-methoxy-1-methyl-2-nitrobenzene with sodium hydroxide in methanol, followed by the addition of water and dimethyl sulfoxide (DMSO). The reaction mixture is stirred at 90°C, and the product is isolated through a series of extractions and purifications .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Oximes and nitroso compounds.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methoxy-4-methylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

3-Amino-4-methylpentanoic Acid (CAS 5699-54-7)

- Molecular Formula: C₆H₁₃NO₂ (131.18 g/mol)

- Key Differences : Lacks the methoxy group at the 4-position, instead featuring a simpler methyl substituent.

- Implications: Reduced steric hindrance and polarity compared to the target compound. Storage conditions (-20°C for stability) suggest sensitivity to degradation, which the methoxy group in 2-Amino-4-methoxy-4-methylpentanoic acid might mitigate .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS 87421-24-7)

- Molecular Formula: C₆H₁₃NO₃ (147.17 g/mol)

- Key Differences : Replaces the methoxy group with a hydroxyl group at the 3-position and retains stereochemical specificity (2R,3R configuration).

- Stereochemistry may also influence receptor binding or metabolic processing .

2-Amino-4-hydroxy-3-methylpentanoic Acid (4-Hydroxyisoleucine, CAS 50764-07-3)

- Molecular Formula: C₆H₁₃NO₃ (147.17 g/mol)

- Key Differences : Hydroxyl group at the 4-position instead of methoxy, with (2R,3R,4R)-stereochemistry.

- Implications : The hydroxyl group facilitates hydrogen bonding, which could enhance interactions with enzymes or transporters. However, the methoxy group in the target compound may confer greater metabolic stability by resisting oxidation or hydrolysis .

2-Aminomethyl-4-methylpentanoic Acid (CAS 100869-07-6)

- Molecular Formula: C₇H₁₅NO₂ (145.20 g/mol)

- Key Differences: Features an aminomethyl substituent at the 2-position instead of a methoxy group at the 4-position.

- This contrasts with the hydrophobic methoxy group in the target compound .

Structural and Physicochemical Comparison Table

Key Research Findings

Synthetic Accessibility: The methoxy group in this compound can be introduced via alkylation of a hydroxyl precursor using reagents like methyl iodide (MeI) under basic conditions, as seen in analogous syntheses .

Stability : Methoxy-substituted compounds generally exhibit greater stability against oxidative and hydrolytic degradation compared to hydroxylated analogs, which may require stringent storage conditions (e.g., -20°C) .

Biological Implications : The lipophilicity of the methoxy group may enhance blood-brain barrier penetration or protein binding, whereas hydroxylated analogs are more likely to participate in polar interactions (e.g., enzyme active sites) .

Biological Activity

2-Amino-4-methoxy-4-methylpentanoic acid (also known as AMPA) is a beta-amino acid with a unique structural profile that contributes to its biological activity. This compound is characterized by an amino group, a methoxy group, and a branched alkyl chain, making it distinct from other amino acids. It is an endogenous metabolite produced through the metabolism of L-leucine in humans. This article explores the biological activities associated with this compound, including its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol. The presence of the methoxy group enhances hydrophobic interactions, potentially influencing binding affinities with various proteins and enzymes.

1. Interaction with Molecular Targets

This compound exhibits several biological activities through its interaction with specific molecular targets:

- Enzymatic Modulation : The compound can influence enzymatic activities by binding to active sites on enzymes, thereby modulating their functions.

- Cellular Processes : Research indicates that this compound can affect cellular processes such as signal transduction pathways and metabolic regulation.

2. Therapeutic Potential

The unique structural features of this compound suggest its potential in drug development:

- Antiviral Applications : Preliminary studies have indicated that compounds similar to this compound may exhibit antiviral properties by interfering with viral replication mechanisms .

- Cancer Therapy : Its ability to modulate specific pathways could make it a candidate for cancer therapeutics, particularly in targeting metabolic pathways involved in tumor growth .

Case Studies and Research Findings

A review of recent literature reveals various studies focused on the biological activity of related compounds and their implications:

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The amino and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with target proteins.

- Modulation of Pathways : By interacting with key enzymes and receptors, AMPA can influence various biochemical pathways, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.